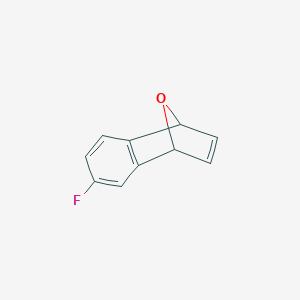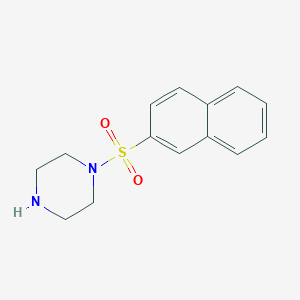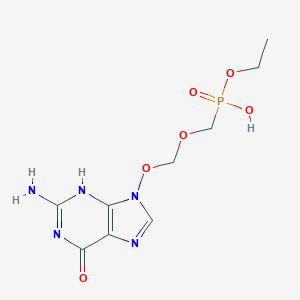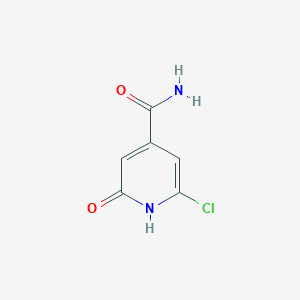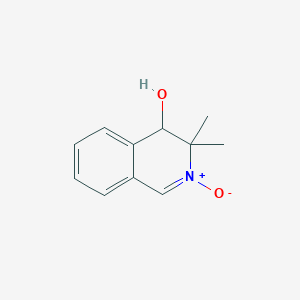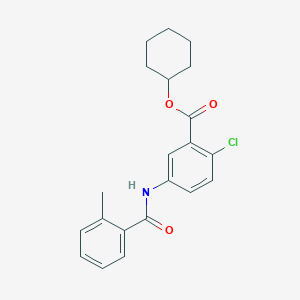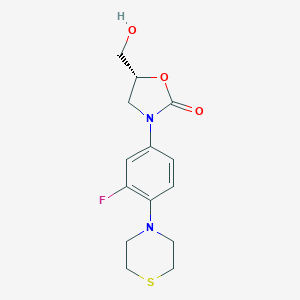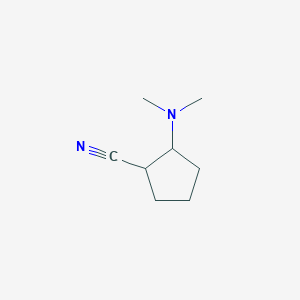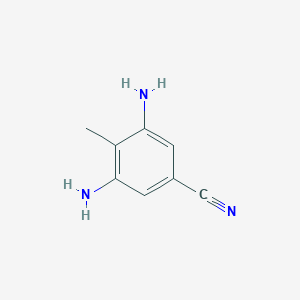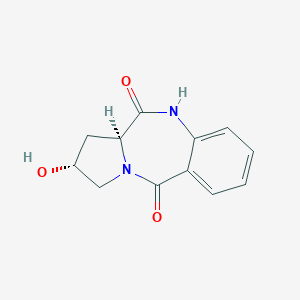
2-Hydroxy-pbd-5,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-pbd-5,11-dione, a derivative of pyrrole-2,5-dione, is a compound of interest due to its unique structural features and potential applications in various fields of chemistry and materials science. The research on this compound spans synthesis methods, molecular structure elucidation, chemical reactivity, and physical and chemical property analysis.
Synthesis Analysis
The synthesis of 2-Hydroxy-pbd-5,11-dione derivatives often involves multicomponent reactions, employing catalysts like L-proline to facilitate the process. For instance, a series of derivatives have been synthesized from three-component reactions of 2-hydroxy-1,4-naphthoquinone, aldehydes, and aminopyrazoles, resulting in good to excellent yields under metal-free conditions (Karamthulla et al., 2014). These methodologies highlight the versatility and efficiency of synthesizing complex heterocyclic compounds from simpler precursors.
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-pbd-5,11-dione and its derivatives has been extensively analyzed through techniques like X-ray crystallography and NMR spectroscopy. These studies reveal the compound's intricate structural characteristics, including the configuration of its functional groups and overall molecular geometry. For example, structural determination through X-ray diffraction has provided insights into the compound's crystalline structure, aiding in understanding its reactivity and properties (Poorheravi et al., 2008).
Applications De Recherche Scientifique
Antitubercular Activity
A study developed a combinatorial approach for the rapid synthesis of pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione (PBD-5,11-dione) libraries. These compounds, with varied substitutions, were evaluated for in vitro activity against Mycobacterium tuberculosis, showing promising antitubercular activity (Kamal et al., 2007).
Photovoltaic Applications
Another research focused on a new conjugated polymer based on benzodiazepine dione derivatives for polymer solar cells (PSCs). The study reported a remarkable power conversion efficiency, indicating the potential of these compounds in photovoltaic applications (Qian et al., 2012).
Catalysis in Organic Synthesis
A series of 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives were synthesized using a catalytic amount of L-proline, showcasing the utility of these compounds in facilitating multicomponent reactions in organic synthesis (Karamthulla et al., 2014).
Corrosion Inhibition
New 1H-pyrrole-2,5-dione derivatives were investigated for their inhibitive action against carbon steel corrosion in hydrochloric acid medium. These compounds demonstrated good corrosion inhibition, highlighting their application in materials science (Zarrouk et al., 2015).
Herbicidal Activity
Research into novel quinazoline-2,4-dione derivatives possessing triketone-containing motifs revealed potent herbicidal activity and HPPD (4-Hydroxyphenylpyruvate dioxygenase) inhibition, offering new avenues for agricultural chemical development (Wang et al., 2015).
Anticancer Agents
A study on pyrano[2,3-f]chromene-4,8-dione derivatives, synthesized using phloroglucinol, showed significant anticancer activities against several human cancer cell lines. This research contributes to the search for novel anticancer agents (Hongshuang Li et al., 2017).
Mécanisme D'action
Mode of Action
It is known that the compound belongs to the class of pyrrolo[1,2-a][1,4]diazepines , which are known to exhibit various biological activities such as antidepressant, anxiolytic, antiviral, and cytotoxic effects . The specific interactions of 2-Hydroxy-pbd-5,11-dione with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
As a member of the pyrrolo[1,2-a][1,4]diazepines class, it may potentially influence a variety of biochemical pathways, but specific details are currently lacking .
Pharmacokinetics
Its impact on bioavailability, therefore, remains unclear .
Result of Action
Given its structural similarity to other pyrrolo[1,2-a][1,4]diazepines, it may exhibit similar biological activities .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its activity, but specific details are currently lacking .
Propriétés
IUPAC Name |
(6aS,8R)-8-hydroxy-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-7-5-10-11(16)13-9-4-2-1-3-8(9)12(17)14(10)6-7/h1-4,7,10,15H,5-6H2,(H,13,16)/t7-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZBNOQLELVDQU-XCBNKYQSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC3=CC=CC=C3C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)NC3=CC=CC=C3C2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)
![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)
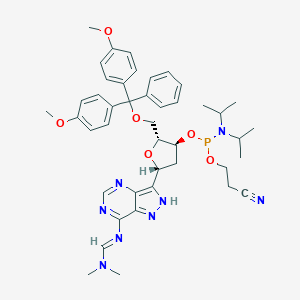
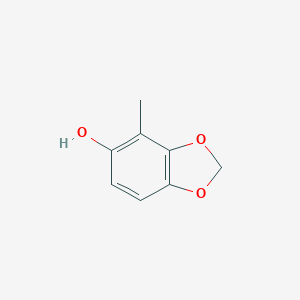
![7-Diethylamino-3-[N-(3-maleimidopropyl)carbamoyl]coumarin](/img/structure/B71032.png)
